molecular formula C21H25N3O2S B3027893 5-HT1A modulator 1 CAS No. 142477-34-7

5-HT1A modulator 1

Cat. No.: B3027893
CAS No.: 142477-34-7
M. Wt: 383.5 g/mol
InChI Key: RTHIBOYVHBRSHH-UHFFFAOYSA-N
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Description

5-HT1A modulator 1 is a compound that interacts with the 5-hydroxytryptamine receptor 1A, a subtype of serotonin receptors. These receptors are involved in various physiological processes, including mood regulation, anxiety, and cognition. The compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating mental health disorders such as depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HT1A modulator 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the core structure: This step often involves the construction of a heterocyclic core, which is a common feature in many serotonin receptor modulators.

    Functionalization: Introduction of functional groups that enhance the compound’s affinity and selectivity for the 5-hydroxytryptamine receptor 1A.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-HT1A modulator 1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-HT1A modulator 1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure-activity relationship of serotonin receptor modulators.

    Biology: Helps in understanding the role of serotonin receptors in cellular signaling and neuroplasticity.

    Medicine: Investigated for its potential therapeutic effects in treating mental health disorders such as depression, anxiety, and schizophrenia.

    Industry: May be used in the development of new pharmaceuticals targeting serotonin receptors

Mechanism of Action

The compound exerts its effects by binding to the 5-hydroxytryptamine receptor 1A, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphoinositide-3-kinase (PI3K)-Akt. This leads to changes in neuronal excitability and neurotransmitter release, ultimately affecting mood and cognition .

Comparison with Similar Compounds

Similar Compounds

    Buspirone: Another 5-hydroxytryptamine receptor 1A modulator used to treat anxiety.

    Tandospirone: Similar to buspirone, used for anxiety and depression.

    Flesinoxan: A selective 5-hydroxytryptamine receptor 1A agonist with anxiolytic properties.

Uniqueness

5-HT1A modulator 1 is unique due to its specific binding affinity and selectivity for the 5-hydroxytryptamine receptor 1A. This specificity may result in fewer side effects compared to other modulators, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-22-18-8-7-16(15-20(18)27-21(22)25)9-10-23-11-13-24(14-12-23)17-5-3-4-6-19(17)26-2/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHIBOYVHBRSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCN3CCN(CC3)C4=CC=CC=C4OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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